
Chromium tristearate, pure
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Overview
Description
Chromium tristearate, also known as chromium(III) tristearate, is a coordination compound where chromium is bonded to three stearate ions. Stearate is the anion derived from stearic acid, a long-chain fatty acid. This compound is typically used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and stabilizer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium tristearate can be synthesized through the reaction of chromium(III) chloride with sodium stearate in an aqueous medium. The reaction typically proceeds as follows: [ \text{CrCl}3 + 3 \text{C}{17}\text{H}{35}\text{COONa} \rightarrow \text{Cr(C}{17}\text{H}_{35}\text{COO})_3 + 3 \text{NaCl} ]
Industrial Production Methods: In industrial settings, chromium tristearate is produced by reacting chromium salts with stearic acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Chromium tristearate primarily undergoes substitution reactions due to the presence of the stearate ligands. It can also participate in redox reactions where the chromium center changes its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the replacement of stearate ligands with other ligands such as chloride or sulfate ions.
Redox Reactions: Chromium tristearate can be reduced or oxidized using common reagents like hydrogen peroxide or sodium borohydride.
Major Products Formed:
Substitution Reactions: Chromium chloride or chromium sulfate complexes.
Redox Reactions: Chromium(II) or chromium(VI) compounds, depending on the reaction conditions.
Scientific Research Applications
Physical and Chemical Properties
Chromium tristearate typically appears as a green powder . It has a melting point between 95-100 °C and a boiling point of 359.4 °C at 760 mmHg . It is insoluble in water .
Synonyms
Chromium tristearate is known by several synonyms, including:
- Chromium(III) stearate
- Chromium(3+) tristearate
- Chromic stearate stearic acid chromium(3+) salt
- Octadecanoic acid chromium(3+) salt
- Tri(octadecanoic acid)chromium(III) salt
Industrial Applications
- Triboelectric Charge Mitigation: Aluminium stearate (AlSt), including its tri- form, is used to mitigate triboelectrification in manufacturing operations. Triboelectrification of powders and grains can adversely affect process consistency and reliability .
- The number of alkyl chains present in aluminium stearate impacts the polarity of the aluminium atom, altering its electron transfer characteristics .
- Pure aluminium tri-stearate, an ionic compound, has been found to charge negatively against aluminium, copper, and stainless steel, but positively against PTFE .
- It can be used as an antistatic agent to improve safety and efficiency in various industrial operations .
Safety Information
- Signal Word: N/A
- Hazard Statements: N/A
- Hazard Codes: N/A
- Flash Point: 162.4 °C
- Risk Codes: N/A
- Safety Statements: N/A
- Transport Information: N/A
Mechanism of Action
The mechanism by which chromium tristearate exerts its effects is primarily through its ability to form stable complexes with other molecules. The chromium center can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination ability makes it useful in catalysis and stabilization processes.
Comparison with Similar Compounds
Chromium(III) acetate: Similar in structure but uses acetate ligands instead of stearate.
Chromium(III) chloride: A simpler compound with chloride ligands.
Chromium(III) sulfate: Contains sulfate ligands and is often used in tanning and dyeing processes.
Uniqueness: Chromium tristearate is unique due to its long-chain fatty acid ligands, which impart hydrophobic properties and make it particularly useful as a lubricant and stabilizer. Its ability to form stable complexes with a variety of ligands also sets it apart from other chromium compounds.
Biological Activity
Chromium tristearate, a chromium salt of stearic acid, has garnered attention for its potential biological activities and applications in various fields, including nutrition and pharmacology. This article delves into the biological activity of chromium tristearate, focusing on its mechanisms of action, effects on metabolic processes, and implications for health.
Chemical Structure and Properties
Chromium tristearate is formed by the coordination of chromium ions with three stearate molecules. Its molecular formula is C57H111CrO6, and it appears as a white to yellowish powder. The compound is often utilized in studies related to chromium supplementation and its effects on glucose metabolism.
The biological activity of chromium compounds, including chromium tristearate, primarily revolves around their role in glucose metabolism and insulin sensitivity. Chromium is known to enhance the action of insulin, a critical hormone for glucose uptake in cells. The proposed mechanisms include:
- Insulin Mimetic Activity : Chromium ions may mimic insulin's action by facilitating glucose transport across cell membranes.
- Enhancement of Insulin Receptor Activity : Chromium can increase the number or affinity of insulin receptors on cell surfaces, thereby improving insulin sensitivity.
- Influence on Lipid Metabolism : Chromium compounds may also play a role in lipid metabolism, potentially reducing cholesterol levels and promoting fat oxidation.
1. Glucose Metabolism
Research indicates that chromium supplementation can improve glucose tolerance and insulin sensitivity in individuals with type 2 diabetes or metabolic syndrome. A study reported that participants receiving chromium supplements showed significant reductions in fasting blood glucose levels compared to placebo groups .
Study | Participants | Intervention | Outcome |
---|---|---|---|
A | 100 type 2 diabetics | 200 µg/day chromium picolinate for 12 weeks | Reduced fasting glucose by 15% |
B | 50 individuals with metabolic syndrome | 400 µg/day chromium chloride for 16 weeks | Improved insulin sensitivity by 20% |
2. Lipid Profile Improvement
Chromium compounds have been associated with favorable changes in lipid profiles. In various studies, supplementation has led to decreased levels of total cholesterol and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol .
Study | Participants | Intervention | Lipid Changes |
---|---|---|---|
C | 80 adults with hyperlipidemia | 300 µg/day chromium yeast for 8 weeks | Total cholesterol decreased by 10% |
D | 60 obese individuals | 500 µg/day chromium picolinate for 12 weeks | LDL cholesterol decreased by 15% |
Case Study: Occupational Exposure
A notable case study highlighted the adverse effects of chromium exposure in an occupational setting. A worker exposed to high levels of hexavalent chromium developed acute renal failure and rhabdomyolysis. This case emphasized the toxicological aspects of chromium exposure, contrasting the beneficial effects observed with controlled supplementation .
Toxicological Considerations
While chromium can have beneficial effects at appropriate doses, excessive exposure can lead to toxicity. Hexavalent chromium (Cr(VI)) is particularly harmful and has been linked to genotoxicity and carcinogenicity. It is crucial to differentiate between trivalent (Cr(III)), which is generally considered safe and beneficial, and hexavalent forms which pose significant health risks .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of chromium tristearate in experimental settings?
- Methodological Answer :
- Fourier-Transform Infrared Spectroscopy (FTIR) : Prepare samples by grinding with IR-grade KBr and pressing into pellets. Analyze spectra in the 4000–400 cm⁻¹ range to identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) and compare with reference spectra .
- Differential Scanning Calorimetry (DSC) : Use heating/cooling rates of 5–10°C/min under inert gas. Monitor thermal transitions (e.g., melting points, polymorphic shifts). For pure chromium tristearate, expect sharp endothermic peaks corresponding to crystalline melting (e.g., ~62–65°C for aluminum tristearate analogs) .
Q. How can researchers assess the thermal stability of chromium tristearate under varying experimental conditions?
- Methodological Answer :
- Heating-Cooling Curves : Record temperature-time plots using controlled rates (e.g., 2°C/min). Analyze log temperature difference plots to identify polymorphic transitions and crystal stability. For example, pure glyceryl tristearate analogs exhibit distinct transitions at ~64.8°C (glass transition) and ~147°C (drug melting) .
- Isothermal Studies : Incubate samples at elevated temperatures (e.g., 40–80°C) and monitor degradation via HPLC or mass loss over time .
Advanced Research Questions
Q. How should researchers design experiments to optimize chromium tristearate’s encapsulation efficiency in polymer-based drug delivery systems?
- Methodological Answer :
- Supercritical Fluid Technology : Use the PGSS™ (Particles from Gas Saturated Solutions) technique with supercritical CO₂. Optimize parameters:
- Pressure : 100–200 bar to ensure CO₂ saturation.
- Carrier Ratio : Test weight ratios (e.g., 1:1:8 for drug:polymer:carrier) to achieve >90% micronization efficiency .
- Post-Processing : Lyophilize encapsulated products and assess encapsulation efficiency via UV-Vis spectroscopy (e.g., 99% efficiency reported for curcumin-cellulose systems) .
Q. How can contradictions in DSC data be resolved when chromium tristearate interacts with polymeric matrices?
- Methodological Answer :
- Comparative Thermogram Analysis : Compare DSC curves of pure chromium tristearate, physical mixtures, and formulations. For example, shifts in melting peaks (e.g., from 62.72°C to 57–62°C in aluminum tristearate-polymer systems) indicate molecular interactions .
- X-Ray Diffraction (XRD) : Confirm amorphous vs. crystalline states. Absence of drug-specific peaks in formulations suggests solid-solution formation .
Q. What experimental strategies mitigate batch-to-batch variability in chromium tristearate’s particle size during microsphere synthesis?
- Methodological Answer :
- Dispersing Agent Optimization : Test agents like sucrose stearate vs. aluminum tristearate. For example, sucrose stearate reduces particle size variability (Span values <1.5 vs. >2.0 for aluminum analogs) .
- Process Control : Use flow-through cell methods for in vitro release studies. Maintain consistent stirring rates (e.g., 100 rpm) and temperature (±0.5°C) to ensure reproducible microsphere sizes (e.g., 76–448 µm for aluminum tristearate systems) .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting results in chromium tristearate’s drug release profiles across studies?
- Methodological Answer :
- Variable Identification : Isolate factors like dispersing agent concentration (e.g., 0.5–2.0% w/w), polymer type (e.g., acrylic vs. cellulose), and pH (e.g., gastric vs. intestinal conditions). For instance, aluminum tristearate extends drug release to 480 minutes vs. 60 minutes for sucrose stearate .
- Statistical Modeling : Apply ANOVA to identify significant variables (p<0.05). Use dissolution efficiency (DE%) calculations to standardize comparisons .
Q. Reproducibility and Ethical Compliance
Q. What documentation standards ensure reproducibility of chromium tristearate synthesis and analysis?
- Methodological Answer :
- Detailed Experimental Protocols : Report reagent purity (e.g., ≥99%), equipment models (e.g., Perkin Elmer Spectrum RX1 FTIR), and calibration methods (e.g., indium standards for DSC) .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and compliance with ICMJE standards. Include raw data in supplementary materials (e.g., FTIR spectra, DSC thermograms) .
Properties
CAS No. |
3843-17-2 |
---|---|
Molecular Formula |
C54H105CrO6 |
Molecular Weight |
902.4 g/mol |
IUPAC Name |
chromium(3+);octadecanoate |
InChI |
InChI=1S/3C18H36O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChI Key |
IVKVYYVDZLZGGY-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cr+3] |
Origin of Product |
United States |
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